2-(5-bromo-1H-indol-3-yl)ethanol

Beschreibung

Significance of the Indole (B1671886) Core in Natural Products and Synthetic Compounds

The indole ring system is a fundamental component of many significant biological molecules. vedantu.com It forms the side chain of the essential amino acid tryptophan, which is a precursor to the neurotransmitter serotonin (B10506) and the hormone melatonin. vedantu.commdpi.comnih.gov In the plant kingdom, indole derivatives like indole-3-acetic acid are crucial hormones that regulate growth. vedantu.comcreative-proteomics.com

The structural diversity of natural products containing the indole core is vast, ranging from simple alkaloids to complex polycyclic structures. nih.gov For instance, the marine environment has proven to be a rich source of indole alkaloids with a wide array of pharmacological properties. nih.gov This natural abundance has inspired chemists to develop numerous synthetic methodologies for creating novel indole derivatives, further expanding the chemical space for biological screening. openmedicinalchemistryjournal.commdpi.comresearchgate.net The modification of the indole core, such as through the introduction of halogen atoms, has been shown to enhance the potency of these compounds. eurekaselect.com

Therapeutic Relevance of Indole Scaffolds in Drug Discovery and Development

The indole scaffold is a recurring feature in a multitude of approved drugs and clinical candidates, highlighting its therapeutic relevance. mdpi.combenthamscience.comijpsr.com The versatility of the indole nucleus allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities. nih.govcapes.gov.br

Indole derivatives have demonstrated significant potential across various therapeutic areas, including:

Anticancer: Compounds like vincristine (B1662923) and vinblastine, which are indole alkaloids, are well-established anticancer agents that function by inhibiting tubulin polymerization. mdpi.comnih.gov Synthetic indole derivatives have also been developed as potent anticancer agents that can target various pathways involved in cancer progression. eurekaselect.com

Anti-inflammatory: Indomethacin, a nonsteroidal anti-inflammatory drug (NSAID), features an indole structure and has been widely used to alleviate pain and inflammation. mdpi.comopenmedicinalchemistryjournal.com

Antimicrobial and Antiviral: Many indole derivatives have been reported to possess significant antibacterial, antifungal, and antiviral activities, including against HIV. nih.govopenmedicinalchemistryjournal.com

Neurological Disorders: The structural similarity of the indole core to neurotransmitters like serotonin has led to the development of indole-based drugs for treating depression, anxiety, and migraines. mdpi.comcreative-proteomics.com Furthermore, indole derivatives have shown promise as neuroprotective agents for conditions like Alzheimer's disease. dntb.gov.ua

The ongoing exploration of the structure-activity relationships of indole derivatives continues to fuel the design of new and more effective therapeutic agents. nih.govbenthamscience.com

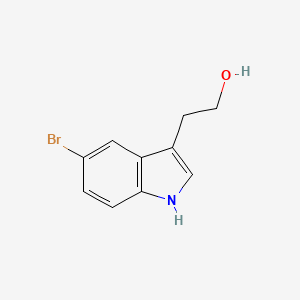

Overview of 2-(5-bromo-1H-indol-3-yl)ethanol within the Indole Chemical Space

This compound, also known as tryptophol (B1683683) with a bromine atom at the 5-position of the indole ring, is a specific derivative that falls within this vast chemical space. Tryptophol itself is an aromatic alcohol found in various natural sources and is known to induce sleep. wikipedia.org The introduction of a bromine atom to the indole ring, as seen in this compound, is a common strategy in medicinal chemistry to potentially enhance biological activity. clockss.org

The synthesis of 3-substituted indoles, including those with a bromo-substituent, is a well-established area of organic chemistry. scirp.orgacs.orgnih.gov The specific synthesis of a related compound, 2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione, has been described, indicating the accessibility of such structures for further investigation. prepchem.com While detailed research findings specifically on the biological activities of this compound are not extensively documented in the provided search results, its structural relationship to other bioactive indole derivatives suggests its potential for biological investigation. For instance, other bromo-substituted indoles have been explored for their antimicrobial and anticancer activities. openmedicinalchemistryjournal.comscirp.org

Below is a table summarizing the key properties of this compound and a related fluoro-derivative for comparison.

| Property | This compound | 2-(5-fluoro-1H-indol-3-yl)ethanol |

| CAS Number | 32774-29-1 avantorsciences.com | 101349-12-6 chemicalbook.com |

| Molecular Formula | C₁₀H₁₀BrNO avantorsciences.com | C₁₀H₁₀FNO chemicalbook.com |

| Molecular Weight | 240.11 g/mol avantorsciences.com | Not specified |

| Melting Point | 83.0 to 87.0 °C avantorsciences.com | 89-91 °C chemicalbook.com |

| Appearance | White to Orange to Green powder to crystal avantorsciences.com | Not specified |

Further research into the specific biological profile of this compound is warranted to fully understand its potential within the broader context of indole-based drug discovery.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(5-bromo-1H-indol-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c11-8-1-2-10-9(5-8)7(3-4-13)6-12-10/h1-2,5-6,12-13H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZENXDUDCTZLSRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186437 | |

| Record name | 5-Bromo-1H-indole-3-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32774-29-1 | |

| Record name | 5-Bromo-1H-indole-3-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32774-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1H-indole-3-ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032774291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-1H-indole-3-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1H-indole-3-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 5 Bromo 1h Indol 3 Yl Ethanol and Analogues

Classical Indole (B1671886) Synthesis Approaches Applicable to 2-(5-bromo-1H-indol-3-yl)ethanol Precursors

Several "named" reactions in organic chemistry have been the cornerstones of indole synthesis for over a century. luc.edursc.org While often requiring harsh conditions, their robustness and reliability have cemented their place in the synthetic chemist's toolbox. These methods are primarily used to construct the core indole ring, which can then be further modified.

Discovered by Emil Fischer in 1883, this reaction is arguably the most well-known and widely used method for indole synthesis. wikipedia.org It involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org

Applicability: To synthesize the 5-bromoindole (B119039) core necessary for this compound, the Fischer synthesis would employ 4-bromophenylhydrazine as the starting material. prepchem.comgoogle.com Reaction with a suitable carbonyl compound, such as 4,4-diethoxybutanal or a protected form of 3-hydroxypropanal, would lead to the formation of the indole ring with the bromine at the desired 5-position and a precursor to the ethanol (B145695) side chain at the 3-position. A documented example involves the reaction of 4-bromophenylhydrazine hydrochloride with 4-[1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl]butanal diethyl acetal (B89532) in aqueous acetic acid to produce a protected precursor of the target molecule. prepchem.com

Mechanism: The reaction proceeds through several key steps:

Formation of a phenylhydrazone from the reaction of the phenylhydrazine and the carbonyl compound.

Isomerization of the phenylhydrazone to its enamine tautomer. wikipedia.org

Protonation of the enamine, followed by a rsc.orgrsc.org-sigmatropic rearrangement (an electrocyclic reaction similar to a Claisen rearrangement), which forms a new carbon-carbon bond and breaks the N-N bond. wikipedia.org

The resulting di-imine intermediate undergoes cyclization to form an aminal (a cyclic aminoacetal). wikipedia.org

Finally, under acidic conditions, a molecule of ammonia (B1221849) is eliminated, leading to the formation of the aromatic indole ring. wikipedia.org Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the final indole structure. wikipedia.org

The Nenitzescu synthesis, reported by Costin Nenitzescu in 1929, is a method for producing 5-hydroxyindole (B134679) derivatives from the reaction of a benzoquinone with a β-aminocrotonic ester. wikipedia.orgnumberanalytics.comsynarchive.com

The Reissert synthesis is another classical method that builds the indole ring from an ortho-nitrotoluene derivative. wikipedia.orgresearchgate.net The process involves the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base like potassium ethoxide. wikipedia.orgyoutube.com

Applicability: To generate a precursor for this compound, one would need to start with 4-bromo-2-nitrotoluene. The initial condensation with diethyl oxalate yields an ethyl o-nitrophenylpyruvate derivative. wikipedia.org Subsequent reductive cyclization, typically using zinc in acetic acid or catalytic hydrogenation, reduces the nitro group to an amine, which then spontaneously cyclizes to form the indole-2-carboxylic acid. wikipedia.orgresearchgate.netyoutube.com This acid can be decarboxylated by heating to give 5-bromoindole. wikipedia.org The ethanol side chain would then need to be introduced in a separate step.

The Bartoli indole synthesis, discovered in 1989, is a versatile method for creating substituted indoles by reacting ortho-substituted nitroarenes with vinyl Grignard reagents. ingentaconnect.comwikipedia.orgsynarchive.com A key feature is that it works well for synthesizing 7-substituted indoles, which are often difficult to prepare using other classical methods. ingentaconnect.com

Applicability: This method is highly relevant for preparing substituted bromoindoles. Starting with 1-bromo-2-nitrobenzene, the reaction with three equivalents of a vinyl Grignard reagent would lead to the formation of 7-bromoindole. wikipedia.orgjk-sci.com To obtain the 5-bromo isomer, one would need to start with 1,3-dibromo-4-nitrobenzene, where one bromine acts as the required ortho-substituent and the other is at the position corresponding to the final 5-position of the indole. A modification by Dobbs uses an ortho-bromine as a directing group that can be removed later, enhancing the reaction's scope. wikipedia.org The reaction is believed to proceed via addition of the Grignard reagent to the nitro group, formation of a nitroso intermediate, a second Grignard addition, and a rsc.orgrsc.org-sigmatropic rearrangement. wikipedia.orgjk-sci.com

The Madelung synthesis, first reported in 1912, involves the high-temperature, base-catalyzed intramolecular cyclization of N-acyl-o-toluidines to form indoles. wikipedia.orgdrugfuture.com The reaction typically requires strong bases like sodium or potassium ethoxide and high temperatures (200–400 °C). wikipedia.org

Applicability: To create the 5-bromoindole skeleton, the starting material would be N-acyl-4-bromo-2-methylaniline. The harsh reaction conditions, however, can limit its applicability, especially with sensitive functional groups. wikipedia.org Modern modifications have been developed to allow for milder reaction conditions. The Smith-modified Madelung synthesis, for instance, uses organolithium reagents and can tolerate various substituents, including halides. wikipedia.org This approach could potentially be used to construct the 5-bromoindole ring system under more controlled conditions.

Modern and Advanced Synthetic Strategies for this compound

Modern synthetic chemistry offers more direct and often milder routes to this compound. These methods typically involve the functionalization of a commercially available or easily synthesized 5-bromoindole scaffold.

One of the most common and direct approaches is the reduction of a C3-acetyl group precursor. This involves first introducing a two-carbon chain with a carbonyl group at the C3 position of 5-bromoindole, followed by reduction to the primary alcohol.

A prevalent strategy involves the reaction of 5-bromoindole with ethyl chloroacetate (B1199739) or a similar reagent to form an intermediate like ethyl 2-(5-bromo-1H-indol-3-yl)acetate. This ester can then be reduced to the desired alcohol, this compound, using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) or a borane (B79455) complex. psu.edu For example, tryptophols have been successfully synthesized in high yields by the reduction of related 3-substituted-dioxindoles using a borane tetrahydrofuran (B95107) complex. psu.edu

Another powerful modern technique is the direct C3 alkylation of the indole ring. nih.govnih.gov While the C3 position of indole is nucleophilic and susceptible to alkylation, controlling the reaction to achieve mono-alkylation without N-alkylation can be challenging. frontiersin.orgrsc.org Recent advances have utilized transition metal catalysis or specialized Lewis acids to achieve selective C3 alkylation. For instance, a B(C₆F₅)₃-catalyzed method has been developed for the direct C3 alkylation of various indoles using amine-based alkylating agents, offering a metal-free alternative. nih.govnih.gov Applying this with a reagent like 2-(dimethylamino)ethanol could potentially yield the target compound directly.

The table below summarizes some specific findings and reaction conditions from the literature that are applicable to the synthesis of the target compound or its close analogues.

| Starting Material | Reagent(s) | Product | Key Findings/Conditions |

| 5-Bromo-1H-indole | 1. Oxalyl chloride2. Ethanol3. LiAlH₄ | This compound | This is a standard, multi-step sequence involving formation of the indol-3-ylglyoxylyl chloride, esterification, and subsequent reduction. |

| 5-Bromo-1H-indole | Ethyl diazoacetate, Rh₂(OAc)₄ | Ethyl 2-(5-bromo-1H-indol-3-yl)acetate | Rhodium-catalyzed carbene insertion into the N-H bond followed by rearrangement can yield the C3-acetate, which is then reduced. |

| 4-Bromophenylhydrazine HCl | 4-[1,3-Dioxo-2H-isoindol-2-yl]butanal diethyl acetal | 2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione | Fischer indole synthesis in 50% aqueous acetic acid, heated on a steam bath. The product is a protected form of 5-bromotryptamine, which can be further converted. prepchem.com |

| 5-Bromo-isatin | 1. Wittig reagent (e.g., Ph₃P=CHCO₂Et)2. Reduction (e.g., LiAlH₄) | This compound | This route builds the side chain from a 5-bromoisatin (B120047) precursor, offering an alternative to direct C3 functionalization of 5-bromoindole. |

| 3-Substituted-dioxindoles | Borane tetrahydrofuran complex (BH₃·THF) | Tryptophols | A versatile method for reducing dioxindoles to tryptophols in high yields. psu.edu |

Transition Metal-Catalyzed Cyclization Reactions

Transition metal catalysis stands as a cornerstone in the synthesis of complex heterocyclic frameworks like indoles. Palladium, nickel, and copper catalysts have been extensively utilized to facilitate the formation of the indole core, offering high efficiency and functional group tolerance.

Palladium-Catalyzed Larock Annulation and its Advancements

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an ortho-haloaniline and an alkyne to produce a 2,3-disubstituted indole. wikipedia.orgub.edu This reaction has proven to be highly versatile for the synthesis of a wide variety of indole derivatives. wikipedia.org The generally accepted mechanism involves the oxidative addition of the o-haloaniline to a Pd(0) species, followed by alkyne insertion, intramolecular cyclization, and reductive elimination to regenerate the catalyst. wikipedia.orgub.edu

Initially developed for o-iodoanilines, advancements have extended the methodology to more readily available and cost-effective o-bromoanilines and o-chloroanilines through the use of specific ligands and reaction conditions. wikipedia.org For instance, the use of bulky phosphine (B1218219) ligands such as P(tBu)3 has been shown to be effective for the coupling of o-bromoanilines. byjus.com The choice of base and the presence of additives like LiCl can also significantly influence the reaction outcome. wikipedia.org

A key aspect of the Larock annulation is its regioselectivity, which is primarily governed by steric factors. The bulkier substituent on the alkyne preferentially occupies the 2-position of the resulting indole. ub.edu This has been exploited in the synthesis of 3-substituted indoles by using silyl-substituted alkynes, where the silyl (B83357) group acts as a "phantom" directing group and is subsequently removed. nih.gov

| Catalyst/Ligand | Substrate 1 | Substrate 2 | Product | Yield (%) | Reference |

| Pd(OAc)2/PPh3 | o-iodoaniline | Disubstituted alkyne | 2,3-disubstituted indole | Good to Excellent | wikipedia.org |

| Pd(0)/P(tBu)3 | o-bromoaniline | Serine-derived alkyne | Unnatural tryptophan | N/A | byjus.com |

| Pd[P(o-tol)3]2 | o-bromoaniline | Alkynyl polypeptide | Tryptophan-containing peptide | 56 | byjus.com |

| PdCl2(MeCN)2/Norbornene | Indole | Ethyl 2-bromoacetate | Ethyl 2-(1H-indol-2-yl)acetate | Moderate to Good | ijpba.info |

Nickel and Copper Catalysis in Indole Formation

While palladium catalysis is well-established, the use of more economical and earth-abundant metals like nickel and copper has gained significant traction in indole synthesis. nih.govijpba.info Nickel catalysts have been shown to be effective in various cross-coupling reactions leading to indoles, including reductive cross-coupling and carbonylative cyclization. nih.govresearchgate.net For instance, a nickel-catalyzed reductive cross-coupling of 5-bromoindole with alkyl iodides has been reported. nih.gov

Copper-catalyzed methods also provide a valuable alternative for the construction of the indole ring. These reactions often proceed through mechanisms such as C-N cross-coupling followed by cyclization. ub.edu Copper(I) and Copper(II) salts have been successfully employed as catalysts for the synthesis of multisubstituted indoles from various starting materials, including o-bromobenzaldehydes and β-enaminones. ub.edusigmaaldrich.com

| Catalyst | Substrate 1 | Substrate 2 | Product | Yield (%) | Reference |

| Ni(COD)2/Cy-XantPhos | Terminal alkene | B2pin2 | 1,1-diborylalkane | High | ijpba.info |

| Cu2O/DMEDA | o-bromobenzylbromide | Benzamidine | Substituted quinazoline | 57-85 | nih.gov |

| Cu(OAc)2 | Arylboronic acid | Ester (Z)-3-aminoacrylate | Indole-3-carboxylic ester | 44-55 | nih.gov |

C-H Activation/Functionalization Methodologies for Brominated Indoles

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and modification of heterocyclic compounds, including indoles. lew.ro This approach avoids the pre-functionalization of starting materials, thus shortening synthetic sequences. The functionalization of the indole core can be directed to various positions (C2, C3, C4, C5, C6, C7) depending on the reaction conditions and the directing groups employed. rsc.orgnih.gov

For brominated indoles, C-H activation offers a route to introduce additional functionality. Transition metal catalysts, particularly palladium, rhodium, and cobalt, have been instrumental in achieving site-selective C-H functionalization. lew.ronih.gov The regioselectivity is often controlled by the use of a directing group attached to the indole nitrogen or at the C3 position. For instance, the installation of a pivaloyl group at the C3 position of an indole can direct arylation to the C4 position. nih.gov

Cascade and Multicomponent Reactions for Efficient Indole Construction

Cascade reactions, where multiple bond-forming events occur in a single operation, offer a highly efficient approach to building molecular complexity from simple starting materials. mdpi.com These reactions are particularly valuable for the synthesis of polycyclic and highly substituted indoles. mdpi.com Similarly, multicomponent reactions (MCRs), where three or more reactants combine in a single step, provide rapid access to diverse molecular scaffolds.

The synthesis of indole derivatives through cascade reactions often involves transition metal catalysis. For example, a palladium-catalyzed carbonylative coupling of bromopyridines, imines, and alkynes leads to the formation of indolizines through a cascade process. sigmaaldrich.com Iodine-mediated cascade reactions have also been developed for the synthesis of complex fused-indole systems. mdpi.com

Green Chemistry Methodologies in Indole Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to organic synthesis. In the context of indole synthesis, this includes the use of environmentally benign solvents, catalysts, and energy sources.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govfishersci.at The use of microwave irradiation can be particularly advantageous in the synthesis of heterocyclic compounds like indoles. thermofisher.comfishersci.com

Microwave heating has been successfully applied to various indole syntheses, including multicomponent reactions and cyclocondensation reactions. nih.govthermofisher.com For instance, the microwave-assisted one-pot multicomponent reaction of aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedone provides a rapid and efficient route to pyrimido[4,5-b]quinolines. nih.gov The synthesis of polysubstituted imidazoles has also been achieved using microwave irradiation in water as a solvent, highlighting the green credentials of this technology. fishersci.at In the context of the target molecule, microwave-assisted synthesis could potentially be applied to the reduction of a suitable precursor like 5-bromoindole-3-acetic acid or in a one-pot reaction to construct the 5-bromotryptophol skeleton. fishersci.com

| Reaction Type | Reactants | Conditions | Product | Yield (%) | Reference |

| Multicomponent Reaction | Aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, dimedone | Microwave, Glacial acetic acid | 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones | High | nih.gov |

| Multicomponent Reaction | Aromatic aldehydes, ammonium (B1175870) acetate, benzil | Microwave, Water, Cr2O3 nanoparticles | Polysubstituted imidazoles | Excellent | fishersci.at |

| Cyclocondensation | 2-amino acid-derived enamines | Microwave, Sodium ethoxide | 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones | 55-86 | thermofisher.com |

| Ring-opening of epoxides | Epoxidized rapeseed oil, Diethylene glycol | Microwave, H2SO4 | Polyols | N/A | fishersci.com |

A plausible and direct route to this compound that aligns with established chemical principles involves the reduction of 5-bromoindole-3-acetic acid. This precursor is commercially available and its reduction would directly yield the target tryptophol (B1683683) derivative.

Solvent-Free Conditions and Environmentally Benign Solvents (e.g., Ethanol, Water)

The use of solvent-free conditions and environmentally benign solvents like ethanol and water is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical synthesis. nih.gov

Solvent-Free Synthesis:

Environmentally Benign Solvents:

Ethanol and water are increasingly being used as green solvents in indole synthesis. google.comresearchgate.net Ethanol, for instance, is employed in the synthesis of indole-2-amides through a multicomponent reaction followed by acid-induced cyclization under mild conditions without a metal catalyst. rsc.org Water is also utilized as a solvent in the synthesis of indole compounds catalyzed by a bissulfonic acid type acidic ionic liquid, offering mild reaction conditions and easy product separation. google.com The use of aqueous ethanol has been explored in the production of fatty acid ethyl esters (FAEE) using heterogeneous catalysts, with one study showing over 90% conversion even with aqueous ethanol containing 80 wt. % of water. nih.gov

| Method | Reactants | Conditions | Yield | Reference |

| Microwave-assisted Bischler indole synthesis | Anilines, Phenacyl bromides | Solvent-free, microwave irradiation | 52-75% | organic-chemistry.org |

| Three-component synthesis | L-tryptophan, 1,3-dicarbonyl compounds, KOH | Solvent-free, heating | 45-81% | mdpi.com |

| Multicomponent reaction/cyclization | Anilines, Glyoxal dimethyl acetal, Formic acid, Isocyanides | Ethanol solvent, acid-induced | Not specified | rsc.org |

| Catalytic synthesis | Aldehyde/Ketone, Aromatic hydrazine | Water solvent, bissulfonic acid ionic liquid catalyst | Not specified | google.com |

| FAEE Production | Jatropha oil, Aqueous ethanol | Manganese glycerolate catalyst | >90% | nih.gov |

Application of Heterogeneous Catalysts and Nanoparticles in Indole Synthesis

Heterogeneous catalysts and nanoparticles are pivotal in advancing green and sustainable methods for indole synthesis, offering advantages such as reusability and mild reaction conditions. researchgate.netorganic-chemistry.org

Heterogeneous Catalysts:

Heterogeneous catalysts, such as metal oxides and supported metals, are widely used in indole synthesis. For instance, gold nanoparticles supported on iron(III) oxide (Au/Fe2O3) have been shown to effectively catalyze the one-pot synthesis of indoles from (2-nitroaryl)alkynes. acs.org The reaction proceeds through hydrogenation and hydroamination, with the catalyst demonstrating high efficiency and selectivity. acs.org Another example involves the use of manganese glycerolate as a robust heterogeneous catalyst for biodiesel production, which can tolerate high water content in the ethanol reactant. nih.gov These catalysts can often be recovered and reused multiple times without a significant loss of activity. nih.govresearchgate.net

Nanoparticles in Indole Synthesis:

Nanoparticles, particularly magnetic nanoparticles (MNPs), have gained significant attention due to their unique properties and applications in green chemistry. researchgate.net Magnetic iron oxide nanoparticles have been used as a heterogeneous catalyst for the synthesis of various indole derivatives under mild, solvent-free conditions at room temperature. researchgate.net Cobalt-rhodium heterobimetallic nanoparticles have also been employed for the reductive cyclization of 2-(2-nitroaryl)acetonitriles to indoles without the need for any additives. organic-chemistry.org Gold nanoparticles synthesized using indole-3-carbinol (B1674136) have also been characterized for their potential applications. rsc.org

| Catalyst | Reaction Type | Key Features | Reference |

| Au/Fe2O3 | One-pot indole synthesis from (2-nitroaryl)alkynes | High efficiency and selectivity | acs.org |

| Magnetic Iron Oxide Nanoparticles | Synthesis of various indole derivatives | Mild, solvent-free conditions, reusable | researchgate.net |

| Cobalt-Rhodium Heterobimetallic Nanoparticles | Reductive cyclization of 2-(2-nitroaryl)acetonitriles | No additives required, reusable | organic-chemistry.org |

| Manganese Glycerolate | Biodiesel production | Tolerates high water content, reusable | nih.gov |

Specific Derivatization Strategies of the this compound Scaffold

Derivatization of the this compound scaffold is crucial for creating analogues with diverse biological activities. This involves regioselective modifications and functional group interconversions.

Regioselective bromination is a key step in the synthesis of 5-bromoindole derivatives. The direct bromination of indole can lead to multiple substitutions, hence the need for strategies that control the position of bromination. core.ac.uk One effective method involves the introduction of electron-withdrawing groups at the N1 and C8 positions of a methyl indolyl-3-acetate precursor. nih.gov This directs the bromination to the C6 position, and subsequent removal of the protecting groups yields the desired 6-bromoindole (B116670) derivative. nih.gov Another approach for the synthesis of 5-bromoindole derivatives involves the electrophilic substitution of the indoline (B122111) aromatic core at the C-5 position. researchgate.net

Modifications of the ethanol side chain of this compound are essential for generating a variety of analogues. Standard functional group interconversions can be employed to alter the hydroxyl group. ub.eduvanderbilt.eduimperial.ac.uk For example, the alcohol can be converted to a good leaving group, such as a tosylate or mesylate, which can then be displaced by various nucleophiles to introduce different functionalities. vanderbilt.edu The hydroxyl group can also be oxidized to an aldehyde or a carboxylic acid, providing further opportunities for derivatization. imperial.ac.uk For instance, the synthesis of (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) involves the alkylation of 6-bromoindole with bromoacetic ester, followed by hydrolysis and subsequent amide bond formation with glycine (B1666218) ester. nih.gov

Stereoselective Synthesis of Enantiomerically Pure this compound Analogues (if applicable)

The stereochemistry of molecules often plays a critical role in their biological activity. While specific examples for the stereoselective synthesis of this compound are not abundant in the provided context, general principles of asymmetric synthesis can be applied. Chiral catalysts or auxiliaries can be used to control the stereochemical outcome of key bond-forming reactions. For instance, in the synthesis of indole-based epoxides, chiral epoxides can lead to alkylated indoles with a total inversion of stereochemistry. researchgate.net The synthesis of (1S)-1-amino-2-(1H-indol-3-yl)ethanol highlights the importance of controlling stereochemistry at the carbon bearing the hydroxyl group. drugbank.com The synthesis of certain (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole derivatives has been reported, indicating that stereoselective routes to related compounds are achievable. iajps.com

Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of 2-(5-bromo-1H-indol-3-yl)ethanol.

While specific experimental ¹H NMR data for this compound is not widely available in the public domain, a theoretical analysis based on established principles of NMR spectroscopy allows for the prediction of its proton spectrum. The ¹H NMR spectrum would be expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the indole (B1671886) ring would appear in the downfield region, typically between δ 7.0 and 8.0 ppm, with their splitting patterns revealing their coupling relationships. The protons of the ethanol (B145695) side chain, specifically the methylene (B1212753) groups adjacent to the indole ring and the hydroxyl group, would resonate in the upfield region. The chemical shifts and coupling constants of these protons would provide definitive evidence for the connectivity of the side chain to the C3 position of the indole ring.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 (NH) | 8.1 - 8.3 | br s | - |

| H-2 | 7.2 - 7.3 | s | - |

| H-4 | 7.5 - 7.6 | d | ~8.5 |

| H-6 | 7.2 - 7.3 | dd | ~8.5, ~2.0 |

| H-7 | 7.7 - 7.8 | d | ~2.0 |

| -CH₂- (alpha to indole) | 2.9 - 3.1 | t | ~6.5 |

| -CH₂- (beta to indole) | 3.8 - 4.0 | t | ~6.5 |

| -OH | Variable | br s | - |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. The carbon atoms of the indole ring would resonate in the aromatic region (δ 100-140 ppm), with the carbon bearing the bromine atom (C-5) showing a characteristic shift. The carbons of the ethanol side chain would appear in the aliphatic region (δ 20-70 ppm).

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 123 - 125 |

| C-3 | 111 - 113 |

| C-3a | 128 - 130 |

| C-4 | 121 - 123 |

| C-5 | 114 - 116 |

| C-6 | 124 - 126 |

| C-7 | 113 - 115 |

| C-7a | 135 - 137 |

| -CH₂- (alpha to indole) | 28 - 30 |

| -CH₂- (beta to indole) | 61 - 63 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

To definitively establish the connectivity between protons and carbons, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the relationships between adjacent protons in the ethanol side chain and within the aromatic system of the indole ring. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with the carbon atom to which it is directly attached. sdsu.eduyoutube.com This would be crucial for assigning the signals of the methylene groups in the side chain to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds away. sdsu.eduyoutube.com This would be instrumental in confirming the attachment of the ethanol side chain to the C3 position of the indole ring by observing correlations between the protons of the side chain and the carbons of the indole nucleus.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound. For this compound, which has a molecular formula of C₁₀H₁₀BrNO, the expected monoisotopic mass is approximately 240.00 g/mol and 242.00 g/mol due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br). libretexts.org

Electron ionization mass spectrometry (EI-MS) would also provide valuable structural information through the analysis of fragmentation patterns. The molecular ion peak ([M]⁺) would be observed, and characteristic fragment ions would arise from the cleavage of specific bonds. Common fragmentation pathways for indole derivatives and alcohols include the loss of the side chain and cleavage of the bonds within the side chain. The presence of bromine would be evident from the characteristic isotopic pattern in the mass spectrum. libretexts.org

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 241/243 | [M+H]⁺ (Molecular ion + H) |

| 210/212 | [M-CH₂OH]⁺ |

| 132 | [Indole ring fragment]⁺ |

Note: The m/z values are presented as pairs to account for the two major isotopes of bromine.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound would display characteristic absorption bands confirming the presence of the N-H group of the indole ring, the O-H group of the alcohol, C-H bonds, and C-C bonds within the aromatic system.

Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (indole) | 3400 - 3300 (sharp) |

| O-H Stretch (alcohol) | 3500 - 3200 (broad) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C=C Stretch (aromatic) | 1600 - 1450 |

| C-O Stretch (alcohol) | 1260 - 1000 |

| C-Br Stretch | 680 - 515 |

X-ray Crystallography for Precise Solid-State Molecular Architecture (if applicable to derivatives)

While X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, its application is contingent on the ability to grow suitable single crystals. As of the latest available data, no public crystal structure of this compound itself has been reported. However, X-ray diffraction studies on closely related bromoindole derivatives have been conducted. nih.gov Should a suitable crystalline derivative of this compound be prepared, this technique could provide precise bond lengths, bond angles, and intermolecular interactions, offering unparalleled insight into its solid-state conformation.

Chemical Reactivity and Derivatization Strategies of the 2 5 Bromo 1h Indol 3 Yl Ethanol Scaffold

Reactivity Profiles of the Indole (B1671886) Nitrogen (N-1)

The indole nitrogen (N-1) of the 2-(5-bromo-1H-indol-3-yl)ethanol scaffold possesses a slightly acidic proton. This acidity allows for its deprotonation under basic conditions to form a nucleophilic nitrogen anion. researchgate.net This reactivity is a cornerstone for functionalization at the N-1 position.

Key reactions involving the indole nitrogen include:

N-Alkylation: The deprotonated indole nitrogen readily reacts with various alkylating agents, such as alkyl halides or sulfates, to yield N-alkylated derivatives. For instance, reaction with ethyl iodide in the presence of a base like sodium hydride would yield (R)-5-Bromo-1-ethyl-3-(N-methylpyrrolidin-2-yl-methyl)-1H-indole from a related precursor. iajps.com

N-Acylation: Treatment with acylating agents like acyl chlorides or anhydrides introduces an acyl group onto the indole nitrogen. This modification is often used to protect the nitrogen or to introduce specific functionalities.

N-Sulfonylation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, yields N-sulfonylated indoles, which have been explored for various biological activities. nih.gov

These modifications at the N-1 position can significantly alter the molecule's steric and electronic properties, providing a straightforward method for generating structural diversity.

Electrophilic and Nucleophilic Reactivity at the C-3 Position of the Indole Ring

The indole ring is a π-excessive heterocycle, making it highly susceptible to electrophilic attack. niscpr.res.in Due to the delocalization of the nitrogen atom's lone pair of electrons into the ring system, the C-3 position is the most electron-rich and, therefore, the preferred site for electrophilic substitution. researchgate.netniscpr.res.inquora.com

Electrophilic Substitution Reactions:

Several classical electrophilic substitution reactions can be employed to functionalize the indole scaffold, although in the case of this compound, the C-3 position is already substituted. However, these reactions are fundamental to the synthesis of related indole derivatives where the C-3 position is initially vacant.

Mannich Reaction: This three-component condensation reaction involves an active hydrogen compound (like indole), formaldehyde, and a primary or secondary amine. wikipedia.orgorganic-chemistry.orgchemistrysteps.com The reaction proceeds via an electrophilic iminium ion that attacks the C-3 position of the indole. chemistrysteps.comyoutube.com This method is used to introduce aminomethyl groups, as seen in the synthesis of gramine (B1672134) analogues. nih.govchemtube3d.com

Vilsmeier-Haack Reaction: This reaction uses a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride to generate a Vilsmeier reagent (a chloroiminium ion), which is a potent electrophile. wikipedia.orgijpcbs.comcambridge.org This reagent formylates electron-rich aromatic rings, and for indoles, this occurs selectively at the C-3 position to produce indole-3-carboxaldehydes. cambridge.orgorganic-chemistry.orgresearchgate.net These aldehydes are versatile intermediates for further derivatization. nih.gov

Nucleophilic Reactivity:

While the C-3 position is primarily known for its electrophilic reactivity, it can be involved in subsequent reactions that demonstrate its role in more complex transformations. For example, the product of a Mannich reaction (a Mannich base) can undergo elimination of the dialkylamine group, forming a reactive intermediate at the C-3 position that can then be attacked by a nucleophile in a substitution-by-elimination and conjugate addition sequence. chemtube3d.com

Impact of the 5-Bromo Substituent on Electronic Properties and Reactivity

Inductive Effect (-I): Due to its electronegativity, bromine withdraws electron density from the aromatic ring through the sigma bond framework. This effect deactivates the ring towards electrophilic attack compared to an unsubstituted indole. researchgate.netwikipedia.org

Resonance Effect (+M): The lone pairs of electrons on the bromine atom can be delocalized into the π-system of the indole ring. This effect donates electron density to the ring, primarily at the ortho and para positions (C-4 and C-6). wikipedia.org

The inductive effect generally outweighs the resonance effect, making the 5-bromo substituent a net deactivating group. However, the resonance effect still directs incoming electrophiles to the ortho and para positions. Theoretical studies and Hammett substituent constants quantify these electronic influences. researchgate.netscience.gov The Hammett constant (σ) provides a measure of the electronic effect of a substituent on a reaction center.

| Substituent | σmeta | σpara | Nature of Effect |

|---|---|---|---|

| -Br | 0.40 | 0.23 | Inductive withdrawal (-I), Resonance donation (+M) oup.com |

| -NO2 | 0.73 | 0.78 | Strongly deactivating (-I, -M) oup.com |

| -CH3 | -0.06 | -0.16 | Activating (+I) oup.com |

| -OCH3 | 0.11 | -0.24 | Inductive withdrawal (-I), Strong resonance donation (+M) oup.com |

The presence of the 5-bromo group, therefore, slightly reduces the nucleophilicity of the indole core but critically provides a reactive handle for cross-coupling reactions, which is a more significant aspect of its synthetic utility. researchgate.net

Chemical Transformations Involving the Terminal Hydroxyl Group of the Ethanol (B145695) Side Chain

The primary hydroxyl group of the ethanol side chain in this compound is a key site for chemical modification, allowing for the introduction of a wide array of functional groups through well-established alcohol chemistry. nih.gov

Key transformations include:

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 2-(5-bromo-1H-indol-3-yl)acetaldehyde, using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). Further oxidation with stronger agents such as potassium permanganate (B83412) or Jones reagent can yield the carboxylic acid, (5-bromo-1H-indol-3-yl)acetic acid.

Esterification: Reaction with carboxylic acids (Fischer esterification), acyl chlorides, or anhydrides in the presence of a suitable catalyst or base leads to the formation of esters. This allows for the attachment of various lipophilic or functionalized acyl groups.

Etherification: The hydroxyl group can be converted into an ether via reactions like the Williamson ether synthesis, which involves deprotonation with a strong base (e.g., NaH) to form an alkoxide, followed by reaction with an alkyl halide.

Conversion to Halides: The hydroxyl group can be substituted by a halogen (e.g., chlorine, bromine) using reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), providing an intermediate for further nucleophilic substitution reactions. nih.gov

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Oxidation (to aldehyde) | PCC, DMP | -CHO |

| Oxidation (to carboxylic acid) | KMnO₄, H₂CrO₄ | -COOH |

| Esterification | R-COOH/H⁺, R-COCl/Pyridine | -O-C(=O)R |

| Etherification | 1. NaH; 2. R-X | -O-R |

| Halogenation | SOCl₂, PBr₃ | -Cl, -Br |

Strategies for Advanced Functionalization and Molecular Diversification to Generate Novel Analogues

The most powerful strategy for the advanced functionalization of the this compound scaffold lies in leveraging the 5-bromo substituent as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions. researchgate.netresearchgate.net This approach enables the creation of carbon-carbon and carbon-heteroatom bonds, facilitating the synthesis of a vast library of novel analogues. researchgate.netnih.gov

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 5-bromoindole (B119039) with a boronic acid or ester in the presence of a palladium catalyst and a base. researchgate.net It is a highly robust method for introducing a wide range of aryl and heteroaryl substituents at the C-5 position. uzh.chchemrxiv.orgnih.gov

Sonogashira Coupling: This reaction couples the 5-bromoindole with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. researchgate.net It is an efficient method for synthesizing 5-alkynylindoles, which can serve as precursors for further transformations.

Heck Coupling: This reaction couples the 5-bromoindole with an alkene to form a new carbon-carbon bond, leading to 5-alkenylindole derivatives.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the 5-bromoindole with an amine, providing access to 5-aminoindole (B14826) derivatives.

These cross-coupling reactions are highly valued for their functional group tolerance and broad substrate scope, making them ideal for late-stage functionalization in complex molecule synthesis. researchgate.netresearchgate.net

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Linkage Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Indole-Aryl | researchgate.net |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Indole-Alkyne | researchgate.net |

| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Indole-Alkene | researchgate.net |

| Buchwald-Hartwig | R₂NH | Pd Catalyst, Ligand (e.g., BINAP), Base | Indole-Nitrogen | researchgate.net |

Through the combinatorial application of reactions at the N-1 nitrogen, the C-5 bromine, and the C-3 ethanol side chain, the this compound scaffold serves as a highly adaptable template for the generation of diverse and complex molecular architectures.

Pharmacological and Biological Activities of 2 5 Bromo 1h Indol 3 Yl Ethanol and Its Derivatives

Anticancer Potential and Underlying Mechanisms of Action

Derivatives of 2-(5-bromo-1H-indol-3-yl)ethanol have emerged as a promising class of compounds in oncology research. Their anticancer effects are attributed to a variety of mechanisms, including the targeting of key enzymes involved in cancer progression, induction of programmed cell death (apoptosis), and interference with cellular division.

Inhibition of Key Enzyme Targets (e.g., Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase, Heat Shock Protein 90 (Hsp90), Topoisomerase IIα)

The anticancer activity of certain bromoindole derivatives is linked to their ability to inhibit specific enzymes that are crucial for the survival and proliferation of cancer cells.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase:

The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cell growth and proliferation, and its aberrant signaling is a hallmark of many cancers. Novel 5-bromoindole-2-carboxylic acid derivatives have been synthesized and evaluated as potential EGFR tyrosine kinase inhibitors. nih.gov Molecular docking studies revealed that certain derivatives, such as compounds 3a , 3b , and 3f , exhibit strong binding energies within the EGFR tyrosine kinase domain. nih.gov In vitro assays confirmed that compound 3a not only inhibits the enzymatic activity of EGFR tyrosine kinase but also leads to a reduction in the growth of various human cancer cell lines, including HepG2 (liver), A549 (lung), and MCF-7 (breast). nih.gov The inhibition of EGFR by these compounds suggests a targeted mechanism for their anticancer effects. nih.gov

| Compound | Cancer Cell Line | IC50 (µM) | EGFR Inhibition | Reference |

| 3a | HepG2 | 8.5 | Yes | nih.gov |

| 3a | A549 | 10.2 | Yes | nih.gov |

| 3a | MCF-7 | 12.8 | Yes | nih.gov |

Heat Shock Protein 90 (Hsp90):

While direct studies on this compound and Hsp90 are limited, the broader class of indole-based compounds has been investigated for Hsp90 inhibition. Hsp90 is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins that are essential for tumor cell growth and survival. Its inhibition leads to the degradation of these oncoproteins, making it an attractive target for cancer therapy.

Topoisomerase IIα:

Topoisomerase IIα is another vital enzyme in cancer cells that is involved in managing DNA topology during replication and transcription. Its inhibition can lead to DNA damage and ultimately, cell death. While specific data on this compound is not available, indole (B1671886) derivatives have been explored as topoisomerase inhibitors. nih.gov

Induction of Apoptosis and Modulation of Cell Cycle Progression

A key strategy in cancer chemotherapy is to induce apoptosis, or programmed cell death, in malignant cells. Derivatives of this compound have demonstrated the ability to trigger this process and to modulate the cell cycle, thereby halting the proliferation of cancer cells.

Research has shown that novel 5-bromoindole-2-carboxylic acid derivatives can induce apoptosis in cancer cells. nih.gov For instance, compound 3a was found to arrest the cell cycle and activate apoptotic pathways in treated cancer cells. nih.gov This is a crucial aspect of their anticancer activity, as it leads to the selective elimination of cancerous cells. Furthermore, other indole derivatives have been shown to arrest the cell cycle at the G2/M phase, a critical checkpoint for cell division. nih.govnih.gov This disruption of the normal cell cycle prevents cancer cells from multiplying.

Disruption of Tubulin Polymerization

The cytoskeleton, particularly the microtubules formed by the polymerization of tubulin, is essential for maintaining cell shape, intracellular transport, and cell division. Disruption of tubulin dynamics is a clinically validated anticancer strategy. Several indole-based compounds have been identified as potent inhibitors of tubulin polymerization. nih.govnih.gov

Specifically, 2-aryl-5-bromo-3-trifluoroacetylindoles have been synthesized and evaluated for their ability to inhibit tubulin polymerization. researchgate.net These compounds were found to significantly interfere with microtubule assembly. researchgate.net Molecular docking studies suggest that these bromoindole derivatives bind to the colchicine-binding site on β-tubulin, a well-known target for tubulin inhibitors. researchgate.net This interaction disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. mdpi.com The combination of a 5-bromoindole (B119039) scaffold with other specific chemical groups appears to be advantageous for this activity. researchgate.net

Efficacy Against Drug-Resistant Cancer Cell Lines

A major challenge in cancer treatment is the development of drug resistance. Research into novel compounds that can overcome this resistance is therefore of high importance. While direct evidence for this compound against resistant cell lines is not extensively documented, the broader class of indole derivatives has shown promise in this area. For instance, certain indole-based tubulin inhibitors have demonstrated efficacy in cancer cells that are resistant to other chemotherapeutic agents.

Antimicrobial and Antibiofilm Activities

In addition to their anticancer potential, this compound and its derivatives have been investigated for their ability to combat microbial infections. This includes direct antibacterial effects as well as the ability to interfere with biofilm formation, a key virulence factor for many pathogenic bacteria.

Antibacterial Spectrum and Efficacy (e.g., against Staphylococcus aureus (including MRSA), Mycobacterium smegmatis, Escherichia coli, Klebsiella pneumoniae)

Bromoindole derivatives have demonstrated a notable spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.

Staphylococcus aureus (including MRSA):

Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA), is a major cause of hospital and community-acquired infections. Several studies have highlighted the potential of bromoindoles as anti-staphylococcal agents. For instance, a marine bisindole alkaloid, 2,2-bis(6-bromo-3-indolyl) ethylamine (B1201723), showed significant antimicrobial activity against S. aureus. mdpi.com In a study of novel hybrid compounds, a 5-bromo indole substitution in certain derivatives led to varied but in some cases potent activity against MRSA strains. nih.gov The position of the bromo substituent on the indole ring has been shown to be a critical determinant of anti-MRSA activity. nih.gov

Mycobacterium smegmatis:

Mycobacterium smegmatis is often used as a non-pathogenic model organism for Mycobacterium tuberculosis, the causative agent of tuberculosis. Indole-2-carboxamides have been shown to have potent pan-activity against various mycobacterial species, including M. smegmatis. nih.gov Furthermore, indole-containing inhibitors have been developed to target the DNA gyrase of M. tuberculosis, with testing often performed on M. smegmatis. oup.comoup.com

Escherichia coli:

Enterohemorrhagic Escherichia coli (EHEC) is a significant foodborne pathogen. Studies have shown that bromoindoles, particularly 4-bromoindole (B15604) and 5-bromoindole, can inhibit the growth of EHEC and its biofilm formation. bohrium.com These compounds were found to have bactericidal activity at concentrations above their minimum inhibitory concentrations (MICs). bohrium.com

Klebsiella pneumoniae:

Klebsiella pneumoniae is an opportunistic pathogen that can cause a variety of infections, often in healthcare settings. The marine bisindole alkaloid 2,2-bis(6-bromo-3-indolyl) ethylamine also demonstrated antimicrobial activity against K. pneumoniae. mdpi.com While some studies suggest that indole itself can modulate the virulence of K. pneumoniae, the specific effects of bromo-indole derivatives are an area of ongoing research. nih.govnih.govfrontiersin.orgresearchgate.netaip.org

The following table summarizes the antimicrobial activity of some bromoindole derivatives:

| Compound/Derivative Class | Target Microorganism | Activity | Reference |

| 4-bromoindole | Escherichia coli O157:H7 | MIC: 100 µg/mL; Inhibits biofilm formation | bohrium.com |

| 5-bromoindole | Escherichia coli O157:H7 | MIC: 200 µg/mL; Inhibits biofilm formation | bohrium.com |

| 2,2-bis(6-bromo-3-indolyl) ethylamine | Staphylococcus aureus | MIC: 8 mg/L | mdpi.com |

| 2,2-bis(6-bromo-3-indolyl) ethylamine | Klebsiella pneumoniae | MIC: 8 mg/L | mdpi.com |

| 5-bromo indole derivatives | MRSA | Varied activity, some with MICs of 16 µg/mL | nih.gov |

Antifungal Spectrum (e.g., against Candida albicans)

The antifungal properties of indole derivatives have been a subject of significant research, with studies demonstrating their efficacy against a range of fungal pathogens. Notably, derivatives of 2-(1H-indol-3-yl)ethanol have shown promising activity against Candida albicans, a common opportunistic fungal pathogen in humans.

In a study focusing on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives, a compound featuring a bromine atom at the C-5 position of the indole ring, namely 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole, demonstrated significant antifungal activity. semanticscholar.org This derivative exhibited a low minimum inhibitory concentration (MIC) of 3.9 µg/mL against C. albicans ATCC 10231. semanticscholar.org This highlights the potential of the 5-bromoindole scaffold as a pharmacophore for the development of novel antifungal agents. The introduction of the benzimidazole (B57391) moiety to the indole core appears to be a viable strategy for enhancing antifungal potency.

Another study on marine alkaloids found that 2,2-bis(6-bromo-3-indolyl)ethylamine and its synthetic derivatives also possess activity against C. albicans. mdpi.com While the core structure differs from this compound, the presence of the bromoindole moiety is a common feature, suggesting its importance for the observed antifungal effects. For instance, one of the derivatives tested showed a 34.6% inhibition of C. albicans at a concentration of 128 µg/mL. mdpi.com

The table below summarizes the antifungal activity of a representative 5-bromoindole derivative against Candida albicans.

| Compound Name | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | Candida albicans ATCC 10231 | 3.9 µg/mL |

Data sourced from a study on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives. semanticscholar.org

Inhibition of Microbial Biofilm Formation

Biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which are notoriously resistant to antimicrobial agents. The ability to inhibit biofilm formation is therefore a critical attribute for novel antimicrobial compounds. Derivatives of this compound have demonstrated significant capabilities in this regard.

The same 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole that showed potent antifungal activity also exhibited excellent antibiofilm properties. semanticscholar.org This compound was effective in both inhibiting the initial formation of biofilms and in eradicating established, mature biofilms of pathogenic bacteria. semanticscholar.org

Similarly, studies on other bromoindole derivatives have confirmed their antibiofilm potential. The marine alkaloid 2,2-bis(6-bromo-3-indolyl)ethylamine was found to inhibit biofilm formation of Candida albicans among other microorganisms. mdpi.com Specifically, this natural bromoindole compound was bactericidal against C. albicans at a concentration of 64 µg/mL, preventing biofilm formation. mdpi.com Furthermore, some synthetic derivatives of this alkaloid also displayed inhibitory effects on biofilm formation of various microbes, although with varying efficacy. mdpi.com For instance, a derivative with fluorine substitutions instead of bromine showed less activity against C. albicans biofilms compared to the parent bromo-compound. mdpi.com

The data below illustrates the biofilm-inhibiting activity of a selected bromoindole derivative.

| Compound Name | Activity | Target |

| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | Inhibition of biofilm formation and eradication of mature biofilms | Pathogenic Bacteria |

Information derived from a study on the antibiofilm activities of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives. semanticscholar.org

Proposed Antimicrobial Mechanisms of Action (e.g., interactions with (p)ppGpp synthetases/hydrolases, FtsZ proteins, pyruvate (B1213749) kinases)

The antimicrobial efficacy of this compound derivatives is believed to stem from their interaction with multiple crucial cellular targets within microbial cells. Molecular docking analyses have provided insights into the potential mechanisms of action for the broader class of 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles, which includes 5-bromo substituted analogs. semanticscholar.org

These studies suggest three primary potential molecular targets:

(p)ppGpp synthetases/hydrolases: These enzymes are central to the bacterial stringent response, a stress survival mechanism. By inhibiting these enzymes, the indole derivatives may disrupt the ability of bacteria to adapt to stressful conditions, leading to cell death.

FtsZ proteins: Filamenting temperature-sensitive protein Z (FtsZ) is a key protein in bacterial cell division, forming a contractile ring at the division site. semanticscholar.org Inhibition of FtsZ polymerization or function by indole derivatives would lead to a failure of cell division and ultimately bacterial lysis. semanticscholar.orgmdpi.com

Pyruvate kinases: These enzymes play a critical role in the final step of glycolysis, a fundamental metabolic pathway for energy production. By targeting pyruvate kinases, the compounds could disrupt cellular metabolism, depriving the microbes of essential energy. semanticscholar.org

The proposed interaction with these specific targets provides a molecular basis for the observed broad-spectrum antimicrobial and antibiofilm activities of these indole derivatives. semanticscholar.org Further research into 6-bromoindolglyoxylamide derivatives has also indicated that their mechanism of action involves the rapid permeabilization and depolarization of the microbial cell membrane. nih.gov

Anti-inflammatory Effects and Related Biochemical Pathways

Indole derivatives are recognized for their significant anti-inflammatory properties, a characteristic exemplified by the widely used non-steroidal anti-inflammatory drug (NSAID), indomethacin, which features an indole core structure. nih.gov Research into derivatives of 2-(1H-indol-3-yl)ethanol has further explored this therapeutic potential, investigating their impact on key biochemical pathways associated with inflammation.

Cyclooxygenase Inhibition

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. The inhibition of COX enzymes is a primary mechanism for many anti-inflammatory drugs.

A study on a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives demonstrated their potential as cyclooxygenase inhibitors. nih.gov Although structurally distinct from this compound, these compounds share the core indole-3-yl moiety. The study revealed that certain derivatives with specific substitutions on the phenyl ring exhibited significant anti-inflammatory activity, which was attributed to their ability to inhibit COX enzymes. nih.gov For example, a derivative with a 2,4,5-trimethoxyphenyl substitution showed an inhibition of 63.69% after 3 hours in an in vivo anti-inflammatory assay. nih.gov These findings suggest that the indole scaffold is a promising template for the design of new COX inhibitors.

The table below presents the anti-inflammatory activity of selected indole hydrazide derivatives, which is linked to their COX inhibitory potential.

| Compound Substitution | Anti-inflammatory Inhibition (%) after 3 hours |

| 3-nitrophenyl | High |

| 3,4-dimethoxyphenyl | High |

| 2,4,5-trimethoxyphenyl | 63.69% |

| 2-methoxyphenyl | Minimum |

Data from a study on the anti-inflammatory and cyclooxygenase inhibitory activities of indole hydrazide derivatives. nih.gov

Inhibition of Protein Denaturation (e.g., Albumin)

Protein denaturation is a process where proteins lose their tertiary and secondary structures, which can be a cause of inflammation. unair.ac.idtsijournals.com The ability of a compound to inhibit protein denaturation is considered a reliable in vitro indicator of its anti-inflammatory potential. tsijournals.comnih.gov This assay often uses bovine serum albumin or egg albumin as the protein source. nih.govnih.gov

While specific studies on the inhibition of protein denaturation by this compound were not identified in the reviewed literature, the anti-inflammatory activity of various compounds is frequently evaluated using this method. unair.ac.idnih.govresearchgate.net For instance, in assays using this technique, a standard anti-inflammatory drug like diclofenac (B195802) sodium is used as a reference. nih.govresearchgate.net The general anti-inflammatory properties observed for many indole derivatives suggest that they may also act through this mechanism, protecting proteins from denaturation and thereby mitigating an inflammatory response.

Impact on Lipid Peroxidation

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which can lead to cell damage and is implicated in the inflammatory process. Antioxidants that can inhibit lipid peroxidation can therefore have therapeutic value in inflammatory conditions.

Antiviral Properties (e.g., Anti-HIV, Anti-Herpes Simplex Virus-1 (HSV-1))

The emergence of drug-resistant viral strains necessitates the continuous development of novel antiviral agents. Indole derivatives have shown considerable promise in this area, with specific modifications to the indole ring leading to potent antiviral activity.

Anti-HIV Activity

Derivatives of the indole scaffold have been investigated for their ability to inhibit the replication of the Human Immunodeficiency Virus (HIV). For instance, N-arylsulfonyl-3-acetylindole derivatives have been synthesized and evaluated as HIV-1 inhibitors. nih.gov Studies have shown that certain substitutions on the indole ring and the arylsulfonyl moiety can lead to significant anti-HIV-1 activity. nih.gov For example, the introduction of a methyl group at the C-6 position of the indole ring and a nitro group at the meta position of the arylsulfonyl ring resulted in a compound with both low cytotoxicity and good antiviral activity. nih.gov Specifically, derivatives with halogen substitutions have demonstrated potent anti-HIV-1 activity, with EC50 values in the low microgram per milliliter range. nih.gov

Anti-Herpes Simplex Virus-1 (HSV-1) Activity

Indole derivatives have also demonstrated efficacy against Herpes Simplex Virus-1 (HSV-1). Research has shown that certain indole derivatives fused with other heterocyclic rings, such as 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine and 1,3-thiazole, exhibit potent antiviral activity against HSV-1. researchgate.net The modification of the indole nucleus can lead to compounds that effectively reduce viral plaques in cell cultures. researchgate.net Furthermore, derivatives of (E)-5-(2-bromovinyl)-2'-deoxycytidine, which share structural similarities with modified nucleosides, have proven to be nearly as active as reference antiviral compounds against HSV-1. nih.gov

Table 1: Antiviral Activity of Selected Indole Derivatives

| Compound/Derivative Class | Virus | Activity Metric | Result |

|---|---|---|---|

| N-m-nitrophenylsulfonyl-6-methyl-3-formylindole | HIV-1 | CC50 | 410.41 µM |

| N-arylsulfonyl-3-acetylindole derivatives (3e, 3h) | HIV-1 | EC50 | 6.83, 4.35 µg/mL |

| Indole fused with 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine | HSV-1 | - | Potent activity |

| (E)-5-(2-bromovinyl)-2'-deoxycytidine derivatives | HSV-1 | - | Nearly as active as reference |

Central Nervous System (CNS) Activities

The structural similarity of the indole ring to the neurotransmitter serotonin (B10506) has made indole derivatives a fertile ground for the discovery of novel agents targeting the central nervous system.

Antidepressant-like Effects

Several studies have highlighted the potential of indole derivatives as antidepressants. A series of 5-(1H-indol-3-yl)-3-(substituted aryl)-4,5-dihydroisoxazoline derivatives were synthesized and evaluated for their antidepressant activity using the forced swim test in mice. researchgate.net The results revealed that all tested compounds exhibited significant antidepressant activity, with some derivatives showing potency comparable to the standard drugs imipramine (B1671792) and fluoxetine. researchgate.net The introduction of specific heterocyclic rings onto the basic indole scaffold was shown to generate more potent antidepressant candidates. researchgate.net

Modulation of Serotonin Receptors

Indole derivatives are well-recognized as modulators of the serotonergic system. mdpi.com Their structural resemblance to serotonin allows them to interact with various serotonin receptors and transporters. For example, indolylpropyl-piperazine derivatives have been developed as potent ligands for the serotonin transporter (SERT). mdpi.com The affinity of these compounds for SERT can be in the nanomolar range, indicating a high level of potency. mdpi.com The substitution pattern on the indole ring, such as the presence of a fluorine atom, can significantly influence the binding affinity and mode of interaction with the transporter. mdpi.com

Sedative Properties

The parent compound, tryptophol (B1683683) (indole-3-ethanol), is known to induce sleep. nih.govwikipedia.org This compound is highly lipophilic and readily crosses the blood-brain barrier. nih.gov Studies have shown that tryptophol can induce a sleep-like state in animals. nih.govwikipedia.org This sedative effect is believed to be related to its ability to influence brain glucose utilization, which is reduced following its administration. nih.gov Given that this compound is a halogenated derivative of tryptophol, it is plausible that it retains or possesses modified sedative properties.

Table 2: CNS Activities of Selected Indole Derivatives

| Compound/Derivative Class | Activity | Key Findings |

|---|---|---|

| 5-(1H-indol-3-yl)-3-(substituted aryl)-4,5-dihydroisoxazolines | Antidepressant-like | Significant decrease in immobility time in forced swim test. researchgate.net |

| Indolylpropyl-piperazine derivatives | Serotonin Transporter (SERT) Ligands | Nanomolar affinity for SERT. mdpi.com |

| Tryptophol (Indole-3-ethanol) | Sedative | Induces sleep-like state; reduces brain glucose utilization. nih.govnih.govwikipedia.org |

Other Significant Biological Activities

Beyond their antiviral and CNS effects, indole derivatives have demonstrated a wide range of other biological activities, including potential applications in metabolic disorders.

Antidiabetic Activity

Indole compounds have emerged as a promising class of agents for the management of diabetes. nih.gov A comprehensive review of indole compounds with potential antidiabetic activity highlights their diverse mechanisms of action. nih.govgoogle.com Synthetic indole derivatives have been designed and synthesized to target various aspects of glucose metabolism. nih.gov The versatility of the indole structure allows for modifications that can lead to the development of novel antidiabetic drugs. nih.gov

Table 3: Other Biological Activities of Indole Derivatives

| Compound/Derivative Class | Activity | Key Findings |

|---|---|---|

| Indole Derivatives | Antidiabetic | Promising source for novel antidiabetic drug discovery. nih.govgoogle.com |

Antimalarial Activity

The indole nucleus is a significant structural component in many pharmaceutical agents and natural products with antimalarial activity. nih.gov The introduction of a bromine atom to the indole ring, particularly at the C-5 position, has been associated with increased biological activity. beilstein-archives.org This has prompted research into the antimalarial potential of this compound and its derivatives.

Derivatives of indole have been a focus of antimalarial drug development. nih.gov For instance, spirotetrahydro β-carbolines, which are indole-containing structures, have shown potent antiplasmodial activity. acs.org Specifically, a racemic spiroazepineindole was identified with an in vitro IC₅₀ of 90 nM against Plasmodium falciparum. acs.org Further optimization of related indole-based compounds has led to derivatives with low micromolar activity against chloroquine-resistant strains of P. falciparum. nih.gov

Studies on various indole derivatives have demonstrated their efficacy against malaria parasites. For example, indolizinoindolones have shown in vitro activity against both blood- and liver-stage malaria parasites. nih.gov Additionally, a series of N-arylcinnamanilides, which can be considered related structures, were screened for antimalarial activity, with some derivatives exhibiting IC₅₀ values comparable to the standard drug chloroquine. mdpi.com One of the most effective compounds, (2E)-N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide, had an IC₅₀ of 0.58 µM. mdpi.com

While direct studies on the antimalarial activity of this compound are not extensively reported, the known antiplasmodial effects of various brominated indole derivatives suggest that this compound and its analogues are promising candidates for further investigation in the search for new antimalarial agents. The ethanol (B145695) extract of Erythrina sigmoidea, a plant containing various alkaloids, has shown significant in vivo antimalarial activity in mice infected with Plasmodium berghei, further supporting the potential of complex natural product-like structures in malaria treatment. nih.gov

Table 1: Antimalarial Activity of Selected Indole Derivatives

| Compound/Extract | Parasite Strain | Activity (IC₅₀) | Reference |

| Spiroazepineindole (racemic) | Plasmodium falciparum (wild type) | 90 nM | acs.org |

| (2E)-N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide | Plasmodium falciparum (3D7/MRA-102) | 0.58 µM | mdpi.com |

| (2E)-N-[2,6-dibromo-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | Plasmodium falciparum (3D7/MRA-102) | 2.0 µM | mdpi.com |

| Ethanol extract of Erythrina sigmoidea | Plasmodium falciparum (3D7, chloroquine-sensitive) | 6.44 ± 0.08 µg/mL | nih.gov |

| Ethanol extract of Erythrina sigmoidea | Plasmodium falciparum (Dd2, chloroquine-resistant) | 7.53 ± 0.22 µg/mL | nih.gov |

Antioxidant Activity